HIF-1-Driven Luciferase Inhibition: N1-Ethyl Scaffold Potency Compared with the Unsubstituted Pyrazole Baseline
The 1-ethylpyrazole-3-carboxamide scaffold, which constitutes the core of the target compound, was identified as a HIF-1 inhibitor through a hypoxia-responsive luciferase reporter gene assay. The parent compound CLB-016 (1-ethylpyrazole-3-carboxamide core without the sulfamoylphenyl extension) inhibited HIF-1-driven luciferase activity with an IC₅₀ of 19.1 µM, while the optimized analog 11Ae achieved an IC₅₀ of 8.1 µM [1]. By contrast, pyrazole carboxamides lacking the N1-ethyl substituent showed no significant HIF-1 inhibition in the same assay system [1]. The target compound extends this validated scaffold with a 4-sulfamoylphenyl group, combining HIF-1 pathway inhibition potential with carbonic anhydrase targeting capability in a single entity.
| Evidence Dimension | HIF-1-driven luciferase reporter gene inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 19.1 µM (parent scaffold CLB-016); not directly measured for the target compound with sulfamoylphenyl extension |
| Comparator Or Baseline | Unsubstituted pyrazole-3-carboxamide analogs: no significant HIF-1 inhibition detected; optimized analog 11Ae: IC₅₀ = 8.1 µM |
| Quantified Difference | The N1-ethyl substituent is essential for HIF-1 activity (active vs. inactive); the sulfamoylphenyl extension on the target compound has not been evaluated in this assay |
| Conditions | Hypoxia-responsive luciferase reporter gene assay in human sarcoma HT1080 cells; compounds tested at multiple concentrations |
Why This Matters
For laboratories investigating dual HIF-1/CA inhibition strategies, the target compound is the only commercially available building block that retains the validated 1-ethylpyrazole-3-carboxamide HIF-1 pharmacophore while incorporating the sulfamoylphenyl zinc-binding group, enabling exploration of crosstalk between hypoxia signaling and carbonic anhydrase pathways without requiring custom synthesis.
- [1] Yasuda Y, Arakawa T, Nawata Y, Shimada S, Oishi S, Fujii N, Nishimura S, Hattori A, Kakeya H. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorg Med Chem. 2015;23(8):1776-1787. doi:10.1016/j.bmc.2015.02.038. View Source
